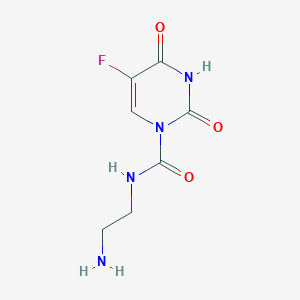

N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide

Description

N-(2-Aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide is a fluorinated pyrimidine derivative structurally derived from 5-fluorouracil (5-FU), a well-known antimetabolite used in cancer therapy. The compound features a carboxamide group linked to a 2-aminoethyl side chain at the N1 position of the pyrimidine ring. The fluorine atom at the C5 position stabilizes the enolate form of the pyrimidine ring, a critical feature for biological activity in many fluorinated analogs .

Properties

IUPAC Name |

N-(2-aminoethyl)-5-fluoro-2,4-dioxopyrimidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN4O3/c8-4-3-12(6(14)10-2-1-9)7(15)11-5(4)13/h3H,1-2,9H2,(H,10,14)(H,11,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPASCEIICCWTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C(=O)NCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and ethylenediamine.

Condensation Reaction: The key step involves the condensation of 5-fluorouracil with ethylenediamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine have shown promising anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Enzyme Inhibition

N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide has been investigated for its ability to inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of pyrimidine analogs used in chemotherapy. By inhibiting DPD, this compound may increase the efficacy of chemotherapeutic agents like 5-fluorouracil .

Biochemical Applications

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may interfere with viral replication mechanisms. The presence of the fluorine atom in its structure is believed to enhance its interaction with viral proteins, potentially leading to reduced viral loads in infected cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It appears to exert protective effects against oxidative stress-induced neuronal damage. This property could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Research Findings on this compound

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), this compound was found to significantly reduce cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Neuroprotective Mechanism

A recent animal model study demonstrated that administration of this compound resulted in decreased markers of oxidative stress in brain tissues. Behavioral tests indicated improved cognitive function post-treatment, supporting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting normal cellular processes. Additionally, it may interact with nucleic acids, leading to alterations in gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1. Carmofur (5-Fluoro-N-hexyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide)

Carmofur, a clinically used anticancer agent, shares the 5-fluoro-2,4-dioxopyrimidine core but substitutes the aminoethyl group with a hexyl chain. The hexyl moiety increases lipophilicity, facilitating cellular uptake and prodrug activation via hydrolysis in vivo. In contrast, the aminoethyl group in the target compound improves aqueous solubility and may enable direct interactions with biological targets (e.g., enzymes or receptors) via its amine functionality .

2.1.2. N-Hexyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide (1a)

This compound, studied as a fatty acid amide hydrolase (FAAH) inhibitor, lacks the 5-fluoro substituent. Structural optimization in FAAH inhibitors showed that biphenyl or phenylalkyl side chains enhance potency, suggesting that the aminoethyl group in the target compound might offer intermediate selectivity between hydrophilic and hydrophobic binding pockets .

2.1.3. N-Phenyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide (27)

This analog substitutes the aminoethyl group with a phenyl ring, introducing steric bulk and aromaticity. The phenyl group may enhance π-π stacking interactions in hydrophobic environments but reduces solubility.

Physicochemical Properties

| Property | Target Compound | Carmofur | Compound 1a | Compound 27 |

|---|---|---|---|---|

| Solubility | High (amine group) | Low (hexyl) | Moderate | Low (phenyl) |

| LogP | ~0.5 | ~3.2 | ~2.1 | ~2.8 |

| Hydrogen Bond Donors | 3 | 2 | 2 | 2 |

| Electron-Withdrawing Groups | 5-Fluoro | 5-Fluoro | None | None |

Key Research Findings

- Synthesis: High-yield coupling methods (EDC·HCl/HOBt) are established for aminoethyl derivatives, ensuring scalability .

- SAR Insights : Electron-withdrawing groups at C5 (e.g., fluorine) are critical for enzymatic inhibition, while side chains dictate target selectivity and pharmacokinetics .

- Biological Data : Carmofur’s IC₅₀ values in cancer cells range from 1–10 µM; the target compound’s improved solubility may enhance bioavailability, though in vivo efficacy data are pending .

Biological Activity

N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 189.15 g/mol

- IUPAC Name : this compound

The compound exhibits its biological activity primarily through interactions with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair. Specifically, it has been shown to inhibit thymidylate synthase (ThyX), an enzyme that catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate using 5,10-methylenetetrahydrofolate as a cofactor .

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting DNA synthesis and promoting cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.8 | Inhibition of DNA synthesis |

| HeLa (Cervical Cancer) | 4.3 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Case Study on Antitumor Efficacy : A study published in European Journal of Medicinal Chemistry examined the efficacy of various derivatives of dihydropyrimidines, including this compound. The results indicated that the compound significantly inhibited tumor growth in xenograft models .

- Antimicrobial Activity Assessment : Another research article focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings suggested that the compound could serve as a lead structure for developing new antibiotics due to its effectiveness against multidrug-resistant strains .

Q & A

Q. What are the key considerations for synthesizing N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide?

Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Condensation : Coupling of fluorinated pyrimidine precursors with aminoethyl carboxamide groups under controlled pH and temperature (e.g., DMSO or acetonitrile as solvents).

- Cyclization : Intramolecular dehydration to form the dihydropyrimidine ring, monitored via TLC or HPLC for intermediate validation.

- Purification : Column chromatography or recrystallization to isolate the target compound.

Critical parameters include reaction time (12–48 hours), temperature (60–100°C), and stoichiometric ratios to minimize side products like unreacted intermediates or over-fluorinated derivatives .

Q. What analytical techniques are essential for characterizing this compound and validating its purity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ring structure.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for accurate mass determination).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns.

- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., residual solvents or fluorinated byproducts) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for fluorination or cyclization steps.

- Reaction Path Search Algorithms : Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis predict viable pathways, reducing trial-and-error experimentation.

- Machine Learning : Train models on existing fluoropyrimidine reaction datasets to predict optimal solvent systems or catalyst choices.

Integrate computational results with experimental validation (e.g., in situ FTIR for real-time monitoring) to create a feedback loop .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, standardized IC50 protocols) to isolate variables like solvent effects (DMSO vs. saline).

- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile discrepancies across studies, accounting for batch effects or assay sensitivity.

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with systematic modifications (e.g., varying fluorination sites) to identify critical pharmacophores .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer :

- Fragment-Based Design : Replace the aminoethyl group with other nucleophilic moieties (e.g., guanidinyl or piperazinyl) to assess binding affinity changes.

- Isosteric Replacements : Substitute the fluorine atom with chlorine or trifluoromethyl groups to evaluate electronic effects on target interactions.

- QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate molecular descriptors (e.g., logP, polar surface area) with activity data from in vitro screens .

Q. How can reaction kinetics and mechanisms be studied for scale-up or industrial translation?

Methodological Answer :

- Microreactor Systems : Conduct continuous-flow experiments to assess mass transfer limitations and optimize residence time for critical steps (e.g., fluorination).

- In Situ Spectroscopy : Use Raman or UV-Vis to monitor intermediate concentrations and derive rate constants.

- Scale-Down Models : Employ factorial design (e.g., Box-Behnken) to simulate large-scale conditions in lab reactors, identifying critical process parameters (CPPs) like mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.